3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide
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Overview
Description
3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE is a synthetic compound belonging to the class of substituted benzamides. It has been investigated for its potential biological activity and is considered a research chemical. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a morpholine-4-sulfonyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is formed by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylmorpholine-4-sulfonyl chloride to form the desired benzamide.
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperatures are usually maintained between 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more stringent control of reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine-4-sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can yield sulfoxides or sulfones.
Scientific Research Applications
3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE has been investigated for various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide: This compound is similar in structure but contains a pyridinylamino group instead of a morpholine-4-sulfonyl group.
3,4-Dichloro-N-[4-(4-morpholinyl)phenyl]benzamide: This compound is similar but lacks the sulfonyl group on the morpholine ring.
Uniqueness
The presence of the morpholine-4-sulfonyl group in 3,4-DICHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE distinguishes it from other similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Properties
Molecular Formula |
C17H16Cl2N2O4S |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-15-6-1-12(11-16(15)19)17(22)20-13-2-4-14(5-3-13)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
InChI Key |
ODAWOWRFHLURJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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